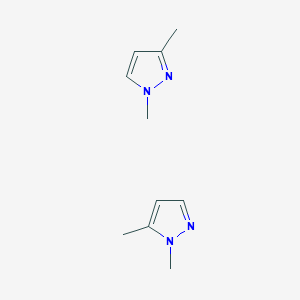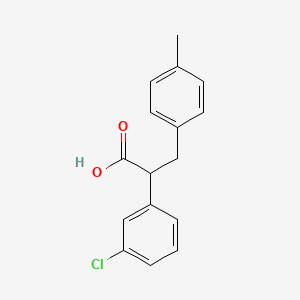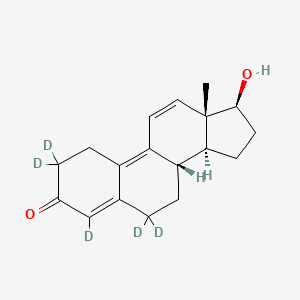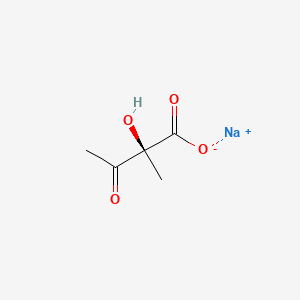![molecular formula C13H16OSi B13841819 2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)
2-[(Trimethylsilyl)oxy]naphthalene-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Trimethylsilyl)oxy]naphthalene-d7 is a deuterated compound used as an intermediate in the synthesis of various labeled compounds. It is characterized by the presence of a trimethylsilyl group attached to a naphthalene ring, which is further deuterated at seven positions. This compound is valuable in research due to its stability and the presence of deuterium, which makes it useful in various analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]naphthalene-d7 typically involves the introduction of a trimethylsilyl group to a deuterated naphthalene derivative. One common method is the reaction of deuterated naphthol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The use of automated systems and reactors helps in scaling up the production while maintaining the quality.
化学反应分析
Types of Reactions
2-[(Trimethylsilyl)oxy]naphthalene-d7 undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or organometallic compounds in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of dihydronaphthalene derivatives.
科学研究应用
2-[(Trimethylsilyl)oxy]naphthalene-d7 is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of labeled compounds for analytical studies.
Biology: In the study of metabolic pathways and enzyme mechanisms using deuterium-labeled compounds.
Medicine: In the development of deuterated drugs for improved pharmacokinetic properties.
Industry: As a precursor in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(Trimethylsilyl)oxy]naphthalene-d7 involves its role as an intermediate in various chemical reactions. The trimethylsilyl group provides stability and protects the naphthalene ring during reactions. The deuterium atoms help in tracing the compound in metabolic studies and analytical techniques. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
相似化合物的比较
Similar Compounds
2-[(Trimethylsilyl)oxy]naphthalene: Similar structure but without deuterium labeling.
2-[(Trimethylsilyl)oxy]anthracene: Contains an anthracene ring instead of naphthalene.
2-[(Trimethylsilyl)oxy]benzene: Contains a benzene ring instead of naphthalene.
Uniqueness
2-[(Trimethylsilyl)oxy]naphthalene-d7 is unique due to the presence of deuterium atoms, which makes it valuable in analytical and research applications. The trimethylsilyl group provides stability and protection during reactions, making it a versatile intermediate in various synthetic pathways.
属性
分子式 |
C13H16OSi |
|---|---|
分子量 |
223.39 g/mol |
IUPAC 名称 |
(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3/i4D,5D,6D,7D,8D,9D,10D |
InChI 键 |
HJWDNWKQENUSKL-TWBNAIBBSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O[Si](C)(C)C)[2H])[2H])[2H] |
规范 SMILES |
C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)

![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)

![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)


![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)


